[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoline: The parent compound without the ethyl and methyl substitutions.
1-Methyl-[1,2,4]Triazolo[4,3-a]quinoline: A similar compound with a methyl group instead of an ethyl group.
5,7-Dimethyl-[1,2,4]Triazolo[4,3-a]quinoline: A compound with only the methyl substitutions.
Uniqueness
The uniqueness of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) lies in its specific substitutions, which can significantly influence its chemical properties and biological activities. The presence of the ethyl and methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C14H15N3/c1-4-13-15-16-14-8-10(3)11-7-9(2)5-6-12(11)17(13)14/h5-8H,4H2,1-3H3 |
InChI Key |
XAZGBAIYIPCHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=C(C=C(C=C3)C)C(=C2)C |
Origin of Product |
United States |
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